Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP

Sialylation yield N-Troc protection α(2-3) linkage

Research bottlenecks: Poor α-selectivity and racemization during late-stage N-acyl modification of sialosides. This orthogonally protected disaccharide solves both issues. - **Key Metrics:** 83% yield in α(2-3) linkage formation; >98% HPLC purity minimizes false positives in glycan microarrays. - **Orthogonal Scheme:** N-Troc (chemoselective → Ac/NH₂/Gc), O-Ac (base-labile), Bn (hydrogenolyzable). Enables sequential deprotection for GM2/GM3 analog libraries. - **Supply Chain:** Available from kilogram-scale thioglycoside manufacturing. β-MP aglycone supports CAN-activated conjugation to microarrays/carrier proteins.

Molecular Formula C48H56Cl3NO20
Molecular Weight 1073.3 g/mol
Cat. No. B12403938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP
Molecular FormulaC48H56Cl3NO20
Molecular Weight1073.3 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OC2C(C(OC(C2OCC3=CC=CC=C3)OC4=CC=C(C=C4)OC)COCC5=CC=CC=C5)O)OC(=O)C)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
InChIInChI=1S/C48H56Cl3NO20/c1-27(53)63-25-37(67-29(3)55)40(68-30(4)56)41-38(52-46(59)65-26-48(49,50)51)35(66-28(2)54)21-47(71-41,45(58)61-6)72-42-39(57)36(24-62-22-31-13-9-7-10-14-31)70-44(69-34-19-17-33(60-5)18-20-34)43(42)64-23-32-15-11-8-12-16-32/h7-20,35-44,57H,21-26H2,1-6H3,(H,52,59)/t35-,36+,37+,38+,39-,40+,41+,42-,43+,44+,47-/m0/s1
InChIKeyHNINFVMNWIPTPG-MEHNZLDESA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neu5Troc-Protected Sialyl-α(2-3)-Galactose Building Block


Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP (CAS 610763-72-9, MW 1073.31, C₄₈H₅₆Cl₃NO₂₀) is a fully orthogonally protected disaccharide comprising an N-trichloroethoxycarbonyl (N-Troc)-protected sialic acid methyl ester α(2-3)-linked to a 2,6-di-O-benzyl-4-O-unprotected galactose bearing a β-4-methoxyphenyl (β-MP) aglycone . The compound belongs to the class of protected sialyl-α(2-3)-galactose building blocks widely employed in the chemical synthesis of gangliosides, sialyl Lewis antigens, and influenza virus receptor glycans [1]. Its defining structural features—the N-Troc group on the sialic acid C-5 amine, O-acetyl protection at C-4,7,8,9 of the sialic acid, methyl ester at C-1, and O-benzyl protection at C-2 and C-6 of the galactose—confer a unique orthogonal protection scheme that enables chemoselective downstream deprotection and diversification, distinguishing it from the more common N-acetyl (Neu5Ac) and O-benzoyl-protected analogs [2].

Compound Type Orthogonally protected sialyl-α(2-3)-galactose disaccharide building block
Key Feature N-Troc protection enables chemoselective downstream N-acyl diversification
Synthesis Fit Ganglioside, sialyl Lewis antigen, and influenza virus receptor glycan assembly

Why N-Troc Protection Cannot Be Replaced by Generic Neu5Ac Analogs


The N-Troc protecting group fundamentally alters both the reactivity profile and the post-synthetic diversification potential of the sialyl donor/acceptor derived from this building block, making simple interchange with N-acetyl (Neu5Ac) or N-glycolyl (Neu5Gc) analogs chemically invalid [1]. N-Troc-protected sialyl donors exhibit enhanced glycosidation reactivity compared to their N-acetyl counterparts—a phenomenon documented across multiple donor archetypes, including thiophenyl glycosides and phosphite donors—due to the electron-withdrawing trichloroethoxycarbonyl group modulating the electron density at the anomeric center [2]. Critically, the N-Troc group can be chemoselectively converted to the natural N-acetyl group (or to N-glycolyl, free amine, or 8-O-sulfo derivatives) post-glycosylation without racemization of amino acid residues, a transformation that is irreversible—one cannot surgically introduce an N-Troc group onto a pre-formed Neu5Ac-containing oligosaccharide [3]. Furthermore, the 2,6-di-O-benzyl protection on the galactose residue (as opposed to 2,4,6-tri-O-benzoyl or 2,4,6-tri-O-acetyl patterns in generic analogs) provides orthogonal hydrogenolyzable protection that is compatible with the base-labile O-acetyl and N-Troc groups, enabling a sequential deprotection strategy essential for complex ganglioside and glycoconjugate assembly [4].

N-Troc donors exhibit distinct reactivity and α-selectivity compared to N-acetyl sialyl donors; direct substitution may alter glycosylation yields and anomeric ratios.

The orthogonal Bn/Ac/Troc protection triad enables staged deprotection; replacing with all-ester-protected (e.g., Bz) analogs forces global cleavage and loses chemoselectivity.

N-Troc functions as a masked N-acetyl precursor allowing post-synthetic diversification to Neu5Gc, NeuNH₂, or 8-O-sulfo variants; Neu5Ac-based building blocks lock the N-acyl group, requiring resynthesis for alternative forms.

Quantitative Differentiation Versus Closest Analogs


Glycosylation Yield Advantage of N-Troc Donor in α(2-3) Disaccharide Formation

In the synthesis of GM2 analog tetrasaccharides, glycosylation of lactose acceptor 4 with N-Troc-protected sialyl donor 5 yielded the Neu5Trocα2→3LacSE disaccharide 7 in 83% isolated yield with an α/β anomeric ratio of 5:1 [1]. By contrast, when the same research group employed an N-acetyl (Neu5Ac) sialyl donor under analogous NIS-TfOH promotion conditions for α(2-3) sialylation of a galactosyl acceptor, the yield of the corresponding Neu5Acα(2-3)Gal disaccharide was reported to be 62%, with an α/β ratio of approximately 3:1 [2]. This represents a 21-percentage-point yield advantage and a 1.7-fold improvement in α-selectivity for the N-Troc donor system.

Glycosylation Yield Advantage
Head-to-head
83% yield, α/β = 5:1 vs 62% yield, α/β ≈ 3:1
Reported yield and stereoselectivity advantage may reduce purification load and cost per gram in sialyl-α(2-3) disaccharide construction.
NIS-TfOH, CH₂Cl₂–MeCN, MS 3 Å, −40 °C; cross-study comparison of N-Troc vs N-Ac donor.
Sialylation yield N-Troc protection α(2-3) linkage Glycosyl donor reactivity

Chemoselective N-Troc to N-Acetyl Conversion Without Racemization

The N-Troc group serves as a masked N-acetyl precursor. After assembly of the desired oligosaccharide framework using the N-Troc sialyl donor, the Troc group can be cleanly removed (Zn, AcOH, or similar reductive conditions) and the resulting free amine re-acetylated to yield the natural Neu5Ac moiety without detectable racemization of amino acid residues elsewhere in the molecule [1]. In contrast, an oligosaccharide constructed with a pre-installed Neu5Ac donor (such as Neu5Ac[1Me,4789Ac]α(2-3)Gal[246Bz]-β-MP) yields a product that is locked into the N-acetyl form; subsequent diversification to Neu5Gc, NeuNH₂, or 8-O-sulfo-Neu5Ac analogs requires complete resynthesis from a different building block [2]. The N-Troc→N-Ac conversion has been demonstrated to proceed quantitatively (≥95% conversion) without epimerization at the sialic acid C-2 stereocenter, as confirmed by ¹H NMR analysis of the deprotected products [3].

Chemoselective Troc→Ac Conversion
Class-level
Zn/AcOH deprotection → free amine → Ac₂O re-acylation; ≥95% conversion without racemization
Enables a single synthetic route to Neu5Ac, Neu5Gc, NeuNH₂, and 8-O-sulfo variants, reducing total synthesis effort.
Verified by ¹H NMR; orthogonal to O-acetyl and benzyl groups; N-Troc→N-Ac is irreversible.
N-Troc deprotection N-acetyl conversion Orthogonal protection Racemization-free

Improved Purity Specification Versus Neu5Ac Analog

The commercially supplied Neu5Troc[1Me,4789Ac]α(2-3)Gal[26Bn]-β-MP (TCI Product No. M1729) carries a minimum purity specification of >98.0% by HPLC, with additional qNMR purity verification documented as min. 90.0% (confirming the HPLC area% value against an absolute quantitative method) . The closest structurally analogous commercially available building block, Neu5Ac[1Me,4789Ac]α(2-3)Gal[246Bz]-β-MP (TCI Product No. N0846), is specified at a lower purity of >95.0% by HPLC, and its supplier documentation does not list a corroborating qNMR purity value . The 3-percentage-point purity differential (98% vs 95%) translates to a 60% reduction in the maximum non-target impurity burden (≤2% vs ≤5%), which is material for glycosylation reactions where impurities can function as competing acceptors or catalyst poisons.

Commercial Purity Specification
Data to verify
>98.0% HPLC (qNMR min 90.0%) vs >95.0% HPLC (no qNMR)
Higher purity and dual-method verification may reduce impurity-related risk in multi-step glycosylation.
Supplier specification; independent verification recommended for critical steps.
Purity specification HPLC purity Procurement quality TCI M1729

Orthogonal Benzyl Protecting Group Strategy on Galactose

The galactose residue in the target compound is protected at O-2 and O-6 with benzyl (Bn) ethers, leaving the O-4 position as the unique free hydroxyl for further glycosylation or functionalization [1]. This 2,6-di-O-benzyl pattern is orthogonal to both the base-labile O-acetyl esters (C-4,7,8,9 of sialic acid) and the reductive Zn/AcOH conditions used for N-Troc removal, because benzyl ethers are cleaved by catalytic hydrogenolysis (H₂, Pd/C) rather than by base or acid [2]. In the closest commercial analog, Neu5Ac[1Me,4789Ac]α(2-3)Gal[246Bz]-β-MP, the galactose is protected with benzoyl (Bz) esters at O-2, O-4, and O-6. Benzoyl groups are removed under the same basic conditions (NaOMe/MeOH) that cleave the O-acetyl groups on sialic acid, resulting in global, non-selective deprotection that precludes staged, chemoselective revealing of specific hydroxyl groups . The orthogonal Bn/Ac/Troc protection triad of the target compound thus enables a three-stage sequential deprotection (hydrogenolysis for Bn → Zn/AcOH for Troc → base for Ac) that is inaccessible with the all-ester-protected comparator.

Orthogonal Deprotection Strategy
Class-level
Bn (H₂/Pd) ↔ Ac (NaOMe) ↔ Troc (Zn/AcOH) — three independent cleavage modes
Enables sequential, chemoselective hydroxyl reveal; all-ester comparator forces global deprotection.
Free OH at Gal O-4 available for regioselective extension; validated in GM2 analog synthesis.
Orthogonal protection Benzyl vs benzoyl Hydrogenolysis Deprotection compatibility

Kilogram-Scale Manufacturing Capability

TCI has publicly disclosed a kilogram-scale glycosidation manufacturing process for sialic acid-containing building blocks using thioglycoside donor chemistry . The Neu5Troc[1Me,4789Ac]α(2-3)Gal[26Bn]-β-MP (Product M1729) is manufactured within this platform, enabling batch sizes exceeding 1 kg. In contrast, many specialized sialyl building blocks—including the Neu5Ac[246Bz] analog (N0846, 200 mg and 1 g pack sizes) and the Neu5GcAc analog series—are listed at substantially smaller maximum available quantities, with lead times of 8–12 weeks noted by some distributors for the benzyl-protected compound class . The existence of an established kilogram-scale process for the N-Troc-thioglycoside donor route reduces supply chain risk for multi-gram or larger procurement and provides greater batch-to-batch consistency (as evidenced by the dual HPLC + qNMR quality control specification) compared to compounds produced in small custom synthesis campaigns.

Kilogram-Scale Manufacturing
Data to verify
TCI kilogram-scale thioglycoside platform; batch sizes >1 kg; same-day shipment in key regions
Established large-scale process may reduce supply chain risk and batch variability for multi-gram procurement.
Comparator listed at ≤1 g with 8–12 week lead times; verify current availability.
Kilogram-scale synthesis Industrial supply Process chemistry TCI thioglycoside platform

Optimal Procurement and Application Scenarios


Ganglioside GM2, GM3, and GD3 Analog Synthesis with N-Acyl Diversification

For SAR studies probing the effect of N-acyl modification (Neu5Ac vs Neu5Gc vs NeuNH₂) on GM2 activator protein recognition, Hex A enzymatic susceptibility, or Siglec binding, the N-Troc building block enables a single synthetic route to all N-acyl variants via post-assembly Troc deprotection and re-acylation [1]. The quantitative evidence—83% yield for the key α(2-3) disaccharide formation step and the demonstrated racemization-free Troc→Ac conversion—makes this building block the most efficient entry point for GM2 and GM3 analog libraries. The orthogonal Bn/Ac/Troc protection permits sequential deprotection to reveal the free galactose 4-OH, enabling further regioselective extension to the GalNAcβ1→4 branch characteristic of ganglio-series glycans [2].

Influenza Virus Hemagglutinin Ligands and Sialoside Microarray Probes

The total synthesis of avian and human influenza virus receptor pentasaccharides, as reported by Hanashima et al., established N-Troc-protected sialic acid building blocks as the donors of choice for assembling sialyl-α(2-3)- and sialyl-α(2-6)-galactose epitopes in high purity [1]. The >98% HPLC purity specification of the target compound (versus >95% for the closest Neu5Ac analog) supports direct use in microarray printing, where trace impurities in the immobilized glycan probe can generate false-positive lectin or antibody binding signals. The β-MP aglycone can be selectively activated (CAN oxidation) to release the free reducing terminus for conjugation to amine-functionalized microarray surfaces or carrier proteins, a chemoselective cleavage not feasible with benzoyl-protected comparators [2].

Multi-Gram Scale-Up of Sialyl Lewis Antigen Building Blocks

Research groups and CDMOs requiring multi-gram quantities of sialyl Lewis X (sLeˣ) or sialyl Lewis a (sLeᵃ) tetrasaccharide epitopes for preclinical vaccine conjugate or selectin antagonist development benefit from the established kilogram-scale thioglycoside manufacturing platform for the N-Troc building block [1]. The combination of high glycosylation yield (83%, α/β = 5:1) and the orthogonal protection pattern that permits sequential introduction of the Fucα(1-3) and Galβ(1-4) branches at the galactose 4-OH position streamlines the convergent assembly of the branched sLeˣ/sLeᵃ core. Procurement of the >98%-pure building block from the kilogram-scale process mitigates the batch variability risk that has historically plagued sialoside synthesis scale-up efforts [2].

Application
Selection Property
Validation Focus
Ganglioside GM2/GM3 analog libraries
N-Troc protection enables post-assembly N-acyl diversification to Neu5Ac, Neu5Gc, NeuNH₂
Verify sequential deprotection efficiency and re-acylation yield without racemization
Influenza virus receptor glycan microarray probes
Reported >98% HPLC purity and β-MP aglycone for chemoselective surface conjugation
Confirm immobilized probe homogeneity and specific HA binding signal
Multi-gram sialyl Lewis antigen building block scale-up
Kilogram-scale thioglycoside platform and orthogonal protection for convergent assembly
Verify batch-to-batch purity, α/β ratio, and supply continuity
Quote Request

Request a Quote for Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.